salmon growth hormone type I
Description
Properties
CAS No. |
122784-93-4 |
|---|---|
Molecular Formula |
C8H8FNO |
Synonyms |
salmon growth hormone type I |
Origin of Product |
United States |
Molecular and Genetic Architecture of Salmon Growth Hormone Type I
Genomic Organization and Gene Loci
The genome of salmonid species contains a fascinating arrangement of growth hormone genes, including functional copies and non-functional pseudogenes, which provides insight into the evolutionary trajectory of this vital endocrine regulator.
Salmonids possess two duplicated, non-allelic isoforms of the growth hormone gene, designated as GH1 and GH2. nih.govresearchgate.net These paralogous genes arose from a genome duplication event that occurred in an ancestral salmonid species between 25 and 100 million years ago. cdnsciencepub.comcdnsciencepub.com Both genes are functional and independently inherited, suggesting that they have been maintained throughout salmonid evolution. researchgate.net The presence of these two distinct genes allows for potential diversification in function and regulation, which may contribute to the complex life histories and adaptability of salmon. researchgate.net
Studies involving the sequencing of large genomic fragments, known as bacterial artificial chromosomes (BACs), from Atlantic salmon (Salmo salar) and Chinook salmon (Oncorhynchus tshawytscha) have elucidated the arrangement of the GH1 and GH2 loci. nih.gov In both species, the GH1 and GH2 genes are located in paralogous regions of the genome. These regions also contain several other genes, including those for the skeletal muscle sodium channel, interferon alpha-1, myosin alkali light chain, and microtubule-associated protein Tau. nih.govresearchgate.net The skeletal muscle sodium channel gene is oriented in the same transcriptional direction as the GH genes, while the others are found in the opposite orientation. nih.gov This conserved synteny (co-localization of genes on the same chromosome) between the GH1 and GH2 regions provides strong evidence of their origin from a single ancestral locus that was duplicated during the salmonid-specific whole-genome duplication event. nih.gov
In addition to the two functional GH genes, research has identified a growth hormone pseudogene (GH-ψ) in Chinook salmon (Oncorhynchus tshawytscha). nih.gov This pseudogene shares a similar structure to the functional GH1 gene but contains several mutations that render it non-functional. These defects include an incorrect splicing sequence at the junction of the first intron and second exon, a premature termination codon in the fifth exon, and a deletion affecting the latter half of exon 5. nih.gov
Analysis of the genetic linkage of these genes revealed that GH-ψ is a male-specific gene that segregates from father to sons. nih.gov This pattern of inheritance strongly suggests that the GH-ψ pseudogene is located on the Y chromosome. Consequently, male Chinook salmon possess three GH genes (GH1, GH2, and GH-ψ), while females have only the two functional genes. nih.gov
Gene Structure and Sequence Analysis
The internal structure of the salmon GH1 gene and its degree of conservation across species are critical for understanding its function and evolution.
The salmon GH1 gene exhibits a characteristic structure composed of multiple exons (coding regions) and introns (non-coding intervening regions). Across various salmonid species, including Chinook salmon, Atlantic salmon, and Salmo trutta caspius, the GH1 gene consistently contains six exons and five introns. nih.govresearchgate.netnih.govresearchgate.net This structure is slightly different from that of many mammalian growth hormone genes, which typically have five exons. The presence of an additional intron in salmonids is a notable feature of their GH gene organization. researchgate.netnih.gov In Chinook salmon, the transcribed region of the GH1 gene spans approximately 4.1 kilobases (kb). nih.gov
Table 1: Structural Characteristics of the Chinook Salmon GH1 Gene
| Feature | Size / Number |
|---|---|
| Exons | 6 |
| Introns | 5 |
| Transcribed Region | ~4.1 kb |
| 5' Flanking Region Sequenced | ~1.9 kb |
Data sourced from studies on Oncorhynchus tshawytscha nih.gov
Comparative sequence analysis of the GH1 gene across different salmonid species reveals distinct patterns of conservation and divergence. The coding regions (exons) are highly conserved, reflecting strong purifying selection to maintain the function of the growth hormone protein. cdnsciencepub.comnih.gov In contrast, the non-coding regions, particularly the introns, show significantly more variability. researchgate.netnih.gov
Interspecies Conservation: A comparison between the GH1 loci of Atlantic salmon and Chinook salmon showed a 92.3% sequence identity over a span of nearly 86,000 base pairs when repetitive elements were excluded. nih.gov This high degree of conservation underscores a shared evolutionary origin and functional constraint.
Intraspecies Variation: A study on Atlantic salmon populations from Europe and North America found no amino acid-altering variations within the exonic sequences of the GH1 gene. This lack of diversity in the coding regions suggests that purifying selection is the dominant force in its recent evolution. nih.gov However, the same study identified 17 polymorphic sites within the non-coding intron and untranslated regions, indicating that these areas accumulate mutations more readily. nih.gov
Paralogous Divergence: When comparing the paralogous GH1 and GH2 genes within a species, sequence identities are lower than when comparing the same gene between two species (orthologous comparison). For example, after removing repetitive sequences, the identity between GH1 and GH2 is 89.5% in Atlantic salmon and 87.9% in Chinook salmon. nih.gov This divergence allows for the potential subfunctionalization or neofunctionalization of the duplicated genes over evolutionary time. nih.gov
Table 2: Sequence Identity of Salmonid Growth Hormone Gene Loci
| Comparison | Species Compared | Percent Identity |
|---|---|---|
| Orthologous (GH1 vs. GH1) | Atlantic Salmon vs. Chinook Salmon | 92.3% |
| Orthologous (GH2 vs. GH2) | Atlantic Salmon vs. Chinook Salmon | 93.4% |
| Paralogous (GH1 vs. GH2) | Atlantic Salmon | 89.5% |
| Paralogous (GH1 vs. GH2) | Chinook Salmon | 87.9% |
Data reflects comparisons with repetitive sequences removed. nih.gov
Deduced Amino Acid Sequence of Salmon GH1 and its Conservation
The salmon growth hormone type I (GH1) gene encodes a protein of 210 amino acids. cdnsciencepub.comresearchgate.netcdnsciencepub.com This deduced amino acid sequence shows a high degree of similarity to growth hormones found in other salmonid species. cdnsciencepub.comresearchgate.netcdnsciencepub.com The GH gene in salmonids exists as two duplicated, non-allelic isoforms, GH1 and GH2, which are thought to have originated from a gene duplication event that led to the tetraploid condition in these fish. cdnsciencepub.comresearchgate.net Despite this duplication, the coding regions of these genes have remained highly conserved. cdnsciencepub.comresearchgate.netcdnsciencepub.com
Comparisons of the 210 amino acid residues of GH reveal significant similarity. For instance, Atlantic salmon GH1 and GH2 share 97.1% identity, while Chinook salmon GH1 and GH2 have 93.1% identity. nih.gov When comparing the GH1 and GH2 sequences between Atlantic and Chinook salmon, the identity is 94.1% and 97.1%, respectively. nih.gov Interestingly, analyses indicate that Chinook salmon GH1 has undergone more than twice the number of changes compared to the other salmon GHs, suggesting a potential shift in natural selection pressures on its coding region. nih.gov
Comparative Sequence Analysis with Other Teleost and Vertebrate Growth Hormones
Sequence comparisons between sockeye salmon GH1 and GH genes from rainbow trout and Atlantic salmon have provided insights into the evolutionary relationships among these species. cdnsciencepub.comcdnsciencepub.com These analyses suggest that rainbow trout are more closely related to Pacific salmon (like sockeye) than to Atlantic salmon. cdnsciencepub.comcdnsciencepub.com This finding supports the reclassification of rainbow trout from the genus Salmo to Oncorhynchus. cdnsciencepub.comcdnsciencepub.com
While the coding regions of GH genes are highly conserved among salmonids, the noncoding regions have diverged more significantly. cdnsciencepub.comresearchgate.netcdnsciencepub.com For example, the noncoding regions of the two GH genes in sockeye salmon have diverged by approximately 18% since the gene duplication event, with numerous deletions and insertions observed. cdnsciencepub.comcdnsciencepub.com
Transcriptional Regulation of this compound Gene Expression
The expression of the this compound (GH1) gene is a complex process regulated at the transcriptional level. This regulation involves the interplay of promoter regions, specific regulatory elements, environmental cues, and hormonal signals from the hypothalamus and pituitary.
Identification and Characterization of GH1 Promoter Regions
The promoter region of the salmon GH1 gene, located upstream of the transcription start site, contains the necessary elements to initiate transcription. A core proximal promoter for the transcription of both GH1 and GH2 is conserved between Atlantic and Chinook salmon. nih.govnih.gov However, significant differences exist in the promoter regions of GH1 and GH2, including the insertion of transposable elements. nih.govnih.gov For example, a Polinton-1 transposon is inserted only in the promoter for Chinook salmon GH1. nih.gov These differences in promoter structure suggest that the GH1 and GH2 genes have distinct regulatory mechanisms and may function differently or at different times during development. nih.govnih.gov
Role of Specific Regulatory Elements within the GH1 Promoter
Several specific regulatory elements within the GH1 promoter have been identified that play a crucial role in controlling its expression. These include binding sites for transcription factors that can either enhance or suppress gene transcription. For instance, a retinoic acid receptor/retinoid X receptor (RAR/RXR) binding element has been located in the promoter region. nih.gov Additionally, a potential estrogen response element (ERE) has been found in the GH1 promoter, roughly 6,600 base pairs upstream of the transcription start site. nih.gov The presence of these elements indicates that GH1 expression can be influenced by hormones such as retinoic acid and estrogen. Studies have also revealed the presence of both positive and negative regulatory regions within the promoter, allowing for fine-tuned regulation of gene expression at multiple sites. nih.gov
Influence of Environmental Cues on GH1 Gene Transcription (e.g., photoperiod, temperature)
Environmental factors, such as photoperiod and temperature, can significantly influence the transcription of the GH1 gene in salmon. These cues are critical for synchronizing physiological processes like growth with seasonal changes. For example, domesticated salmon genotypes often exhibit increased expression of growth hormone and related metabolic genes, and these differences are amplified under artificial environments with increased food availability. nih.gov Temperature has also been shown to have broad, mediating effects on the hepatic transcriptome of growth hormone transgenic Atlantic salmon, affecting metabolism and other biological processes. frontiersin.org
Hypothalamic and Pituitary Regulation of GH1 Secretion
The secretion of GH1 from the pituitary gland is under the control of the hypothalamus. The hypothalamus-pituitary-growth hormone (HPGH) pathway is the primary regulatory axis. researchgate.net The hypothalamus releases neuropeptides and neurotransmitters that either stimulate or inhibit the synthesis and release of GH from the pituitary. novapublishers.com
Key hypothalamic factors include growth hormone-releasing hormone (GHRH), which stimulates GH secretion, and somatostatin (B550006), which inhibits it. researchgate.net These factors act on the pituitary gland, where GH is produced and stored. The secretion of GH from the pituitary is a regulated process that influences plasma GH levels. nih.gov In turn, GH can exert negative feedback control on its own expression in the pituitary. nih.gov For example, in transgenic coho salmon with elevated GH levels, pituitary GH expression is significantly lower than in non-transgenic fish of the same size, suggesting a feedback mechanism. nih.gov This intricate regulatory network ensures that GH levels are maintained within an optimal range for growth and other physiological functions. researchgate.net
Effects of Somatostatin, Growth Hormone-Releasing Hormone, Dopamine, and Ghrelin
The secretion of salmon GH1 is finely tuned by a balance between stimulatory and inhibitory signals.
Somatostatin , a key inhibitory factor, plays a crucial role in suppressing GH1 synthesis and release. In various fish species, somatostatin has been shown to directly inhibit GH secretion from the pituitary gland. This inhibition is a vital mechanism to prevent excessive growth and maintain metabolic homeostasis.
In contrast, Growth Hormone-Releasing Hormone (GHRH) acts as the primary stimulator of GH1 secretion. When GHRH binds to its receptors on the somatotrophs, it triggers a signaling cascade that leads to the synthesis and release of GH1. This stimulatory pathway is essential for promoting somatic growth, particularly during periods of rapid development. The interplay between the inhibitory action of somatostatin and the stimulatory effect of GHRH is a fundamental aspect of the neuroendocrine control of growth in salmonids.
Dopamine has also been implicated in the regulation of GH secretion in fish, although its role can be complex and may vary between species. In some teleosts, dopamine has been shown to stimulate GH release, suggesting a potential role as a GH-releasing factor entomoljournal.com. The behavioral effects of GH in rainbow trout, such as increased swimming and feeding activity, have been linked to the brain's dopaminergic system nih.gov. Specifically, the stimulatory effects of GH on these behaviors are abolished by a D1 dopamine antagonist, indicating a mediatory role for the dopaminergic system in GH's actions nih.gov.
The gut-derived hormone ghrelin is another factor influencing GH1 secretion, particularly in relation to the nutritional status of the fish. In Atlantic salmon, circulating ghrelin levels and the expression of its receptor in the hypothalamus are significantly reduced in fish experiencing voluntary anorexia at elevated sea temperatures nih.gov. This suggests a link between ghrelin signaling and the regulation of appetite and growth under challenging environmental conditions. However, the direct effects of ghrelin on GH1 release can be multifaceted. While some studies in fish have shown that ghrelin can stimulate GH secretion, others have reported conflicting results, with observations of either no effect or even a decrease in plasma IGF-I levels, a downstream mediator of GH action nih.govfrontiersin.org. Two distinct ghrelin transcripts, ghrelin-1 and ghrelin-2, have been identified in Atlantic salmon, with their expression in the stomach being influenced by starvation nih.govfrontiersin.org.
Table 1: Effects of Key Regulatory Molecules on this compound (GH1) Secretion
| Molecule | Primary Effect on GH1 Secretion | Key Research Findings | References |
|---|---|---|---|
| Somatostatin | Inhibitory | Directly suppresses GH synthesis and release from the pituitary. | nih.gov |
| Growth Hormone-Releasing Hormone (GHRH) | Stimulatory | Primary stimulator of GH synthesis and release. | researchgate.net |
| Dopamine | Likely Stimulatory | May act as a GH-releasing factor; mediates some behavioral effects of GH. | entomoljournal.comnih.gov |
| Ghrelin | Modulatory (Nutrient-dependent) | Circulating levels and receptor expression are linked to appetite and nutritional status. Direct effects on GH1 are complex and may be species-specific. | nih.govnih.govfrontiersin.org |
Negative Feedback Mechanisms involving IGF-I on GH1 Secretion
A critical component of the regulatory system for GH1 is the negative feedback loop mediated by Insulin-like Growth Factor I (IGF-I) . GH stimulates the production of IGF-I, primarily in the liver, which in turn mediates many of the anabolic and growth-promoting effects of GH nih.gov. Circulating IGF-I then acts back on the hypothalamus and pituitary gland to inhibit further GH1 secretion researchgate.netresearchgate.net.
The molecular mechanisms underlying this negative feedback involve IGF-I binding to its receptors on pituitary cells, which triggers intracellular signaling pathways that ultimately lead to a decrease in GH1 synthesis and secretion nih.gov. This intricate feedback system highlights the interconnectedness of the GH-IGF-I axis in regulating growth and maintaining metabolic balance in salmon.
Post-Transcriptional and Translational Regulation of Salmon GH1
Following the transcription of the salmon growth hormone 1 (GH1) gene, the resulting messenger RNA (mRNA) undergoes a series of regulatory steps before the final, active hormone is secreted. These post-transcriptional and translational control mechanisms add further layers of complexity to the regulation of GH1 production, allowing for precise control over the amount of hormone released in response to various physiological signals.
mRNA Splicing and Isoforms of GH1 Transcripts
In salmonids, the growth hormone gene is represented by two duplicated, non-allelic isoforms designated as gh1 and gh2 nih.gov. This genetic duplication provides the raw material for evolutionary diversification and may allow for differential regulation and function of the resulting protein isoforms. The coding sequences of Atlantic salmon GH1 and GH2 share a high degree of identity, at 97.1% nih.gov.
While the existence of two distinct GH genes is established, information specifically on the alternative splicing of the GH1 pre-mRNA to produce different mRNA transcripts and, consequently, protein isoforms is less clear in the available literature. However, the presence of multiple GH genes raises the possibility of different transcripts with potentially distinct regulatory features or encoding proteins with subtle functional differences. In chinook salmon, in addition to functional GH-I and GH-II genes, a male-specific pseudogene (GH-ψ) has also been identified.
It is important to note that alternative splicing is a common mechanism for generating protein diversity from a single gene. In the context of the downstream mediator of GH action, insulin-like growth factor I (IGF-I), alternative splicing of its mRNA has been well-documented in salmon, leading to different prohormones nih.govbioscientifica.comoup.com. This precedent in a closely related hormonal axis suggests that a similar regulatory mechanism could potentially be at play for GH1.
Ribosomal Binding and Protein Synthesis Mechanisms
The translation of GH1 mRNA into protein is a critical step in the hormone's production. The efficiency of this process can be regulated by various factors, including the structure of the mRNA itself and the availability of the cellular machinery for protein synthesis.
Seawater entry in salmon is known to trigger an increase in growth hormone levels, and GH acts as a rapid activator of protein synthesis, in part through the mTOR pathway researchgate.net. This suggests that under certain physiological conditions, there is an upregulation of the translational machinery to accommodate the increased demand for GH1 protein.
While specific details on the ribosomal binding sites and the precise mechanisms governing the translation of salmon GH1 mRNA are not extensively detailed in the provided search results, the general principles of eukaryotic translation would apply. This includes the recruitment of the ribosome to the 5' cap of the mRNA and scanning to the start codon, a process that can be modulated by various regulatory proteins.
Post-Translational Processing and Secretion Pathways
Once the GH1 polypeptide is synthesized on ribosomes, it enters the secretory pathway, beginning with its translocation into the endoplasmic reticulum. Within the endoplasmic reticulum and subsequently the Golgi apparatus, the newly synthesized protein undergoes proper folding, disulfide bond formation, and packaging into secretory vesicles.
The primary site of GH1 synthesis and secretion is the somatotrophic cells within the pituitary gland nih.gov. The rate of secretion from the pituitary is a major determinant of circulating plasma GH levels nih.gov. Studies in Atlantic salmon have shown that the activation of the GH system involves an initial increase in the secretion rate, which is later followed by an increase in GH mRNA expression to replenish the pituitary hormone stores nih.gov.
The secretion of GH1 from the pituitary cells occurs via exocytosis, a process where the secretory vesicles fuse with the cell membrane to release their contents into the bloodstream. This process is tightly regulated by the same neuroendocrine signals that control GH1 synthesis, such as GHRH and somatostatin. While the general pathway of protein secretion is understood, specific details regarding potential proteolytic processing of a prepro-GH1 hormone or other post-translational modifications in salmon are not extensively covered in the provided literature.
Table 2: Summary of Post-Transcriptional and Translational Regulation of Salmon GH1
| Regulatory Step | Key Features and Findings | References |
|---|---|---|
| mRNA Splicing and Isoforms | Salmonids possess two GH genes, gh1 and gh2, with high sequence identity. The existence of multiple genes allows for potential differential regulation and protein isoforms. Specific evidence for alternative splicing of GH1 mRNA is limited. | nih.gov |
| Ribosomal Binding and Protein Synthesis | GH stimulates protein synthesis, partly via the mTOR pathway. Increased GH levels are associated with an upregulation of the translational machinery. | researchgate.net |
| Post-Translational Processing and Secretion | GH1 is synthesized in pituitary somatotrophs and secreted into the bloodstream. The secretion rate is a key point of regulation. The hormone is packaged into secretory vesicles and released via exocytosis. | nih.govnih.gov |
Protein Structure and Functional Domains of Salmon Growth Hormone Type I
Molecular Weight and General Characteristics of the GH1 Protein
Salmon growth hormone type I is a single-chain polypeptide hormone. The full, unprocessed protein consists of 210 amino acids. nih.govnih.govcdnsciencepub.com This precursor form includes a 22-amino acid signal peptide at its N-terminus, which is cleaved off during the process of secretion, resulting in a mature protein of 188 amino acids. The calculated molecular weight of the mature salmon GH1 protein is approximately 22 kDa. This places it in a similar size range to other vertebrate growth hormones.
The table below summarizes the key molecular characteristics of this compound.
| Characteristic | Value |
| Total Amino Acids (precursor) | 210 nih.govnih.govcdnsciencepub.com |
| Signal Peptide Length | 22 amino acids |
| Mature Protein Length | 188 amino acids |
| Molecular Weight (mature) | ~22 kDa |
Primary, Secondary, and Tertiary Structure Considerations
The foundational blueprint of the salmon GH1 protein lies in its primary structure , the linear sequence of its amino acids. This sequence is directly encoded by the GH1 gene, which in salmonids is organized into six exons and five introns. nih.gov The specific arrangement of these amino acids dictates the subsequent folding and final three-dimensional conformation of the protein.
Key Functional Domains for Receptor Binding and Biological Activity
The biological effects of salmon GH1 are initiated by its interaction with the growth hormone receptor (GHR) on the surface of target cells. nih.gov This binding is highly specific and is mediated by distinct functional domains on the surface of the GH1 molecule. While much of the detailed structural work on GH-GHR interactions has been conducted on human growth hormone, the high degree of structural conservation allows for inferences to be made about the salmon counterpart.
Two principal receptor binding sites, designated Site 1 and Site 2 , have been identified as crucial for receptor dimerization and subsequent signal transduction. nih.gov
Site 1 is the high-affinity binding site and is the initial point of contact between the hormone and its receptor.
Site 2 is a lower-affinity binding site that engages with a second receptor molecule, leading to the formation of a ternary complex (one hormone molecule and two receptor molecules) that is essential for activating downstream signaling pathways.
The precise amino acid residues that constitute these binding sites in salmon GH1 are located within the helical domains and the connecting loops, and their spatial arrangement is critical for a productive hormone-receptor interaction. Additionally, the UniProt database indicates the presence of zinc-binding sites within the salmon GH1 sequence, suggesting a potential role for this metal ion in maintaining structural integrity or modulating receptor binding. uniprot.org
Post-Translational Modifications and their Influence on GH1 Function and Stability
Following the synthesis of the polypeptide chain, salmon GH1 can undergo post-translational modifications (PTMs) . These are covalent chemical alterations to the protein that can significantly impact its folding, stability, and biological activity.
The most well-characterized PTM in salmon GH1 is the formation of disulfide bonds . The UniProt entry for Atlantic salmon somatotropin indicates the presence of two disulfide bonds. uniprot.org These bonds are formed by the oxidation of the thiol groups of cysteine residues, creating a covalent linkage that helps to stabilize the tertiary structure of the protein. This structural reinforcement is crucial for maintaining the hormone's conformation and, consequently, its ability to bind to its receptor effectively.
While other PTMs such as phosphorylation and glycosylation are known to regulate the function of many proteins, specific evidence for these modifications in naturally occurring salmon GH1 is not extensively documented in the readily available scientific literature. However, the potential for such modifications exists and could play a role in fine-tuning the hormone's activity and stability in different physiological contexts. The study of PTMs is an active area of research that may reveal further layers of regulation for salmon GH1 function.
Growth Hormone Receptor Interaction and Signal Transduction Cascades in Salmonids
Characterization of Salmonid Growth Hormone Receptor (GHR) Subtypes
Research into the molecular endocrinology of fish has revealed a complexity in the growth hormone receptor system not seen in mammals. This is characterized by the presence of distinct receptor subtypes with unique structural and functional properties.
In silico analysis of the genomes of teleost fish, such as fugu and zebrafish, first suggested the existence of two distinct growth hormone receptor (GHR) subtypes. nih.govbioscientifica.com This hypothesis was later confirmed through the molecular cloning of two different GHR cDNAs in several teleost species, including the black seabream, Southern catfish, and Nile tilapia. nih.govbioscientifica.com Phylogenetic analysis of GHR sequences from various vertebrates has shown that fish GHRs cluster into two separate clades, now designated GHR1 and GHR2. nih.govbioscientifica.com
Structurally, the GHR1 clade is more similar to the GHRs found in non-teleost vertebrates, typically containing six to seven extracellular cysteine residues. nih.govbioscientifica.com In contrast, the GHR2 clade is unique to teleosts and is more structurally divergent, possessing only four to five extracellular cysteine residues. nih.govbioscientifica.com While GHRs cloned from salmonid species have historically belonged to the GHR2 subtype, it is postulated that GHR1s are also present in these fish. bioscientifica.com Many teleost species, such as the common carp, orange-spotted grouper, and rainbow trout, have been reported to possess both GHR1 and GHR2. researchgate.netresearchgate.net
The two GHR subtypes in salmonids exhibit distinct, though sometimes overlapping, binding characteristics for GH1. Studies on rainbow trout GHR1 and GHR2 expressed in vitro have shown that both receptors bind salmonid GH (sGH) with high affinity. nih.gov However, their specific affinities differ. Whole-cell binding analysis revealed a single class of binding sites for each receptor, with GHR1 showing a slightly higher affinity for sGH than GHR2. nih.gov
The specificity of these receptors has also been examined. In competition experiments using recombinant masu salmon GHR, the binding of radioiodine-labeled salmon GH was completely displaced by unlabeled salmon GH, but not by other related pituitary hormones like salmon prolactin or somatolactin, confirming the identity of the receptor. nih.gov However, studies in rainbow trout showed that while the affinity for salmonid prolactin (sPrl) was substantially less than for sGH, sPrl could displace labeled sGH from both GHR1 and GHR2. nih.gov Salmonid somatolactin did not displace the labeled sGH except at pharmacological concentrations. nih.gov
| Receptor Subtype | Ligand | Dissociation Constant (Kd) | Source |
| Rainbow Trout Ghr1 | Salmonid GH (sGH) | 8 nM | nih.gov |
| Rainbow Trout Ghr2 | Salmonid GH (sGH) | 17 nM | nih.gov |
The expression of GHR subtypes is widespread but varies across different tissues, which allows for the diverse and tissue-specific actions of GH1. The liver is a primary target tissue for GH, and GHR mRNA has been cloned from the liver of masu salmon and turbot. researchgate.netnih.gov Studies in Atlantic salmon have documented transcript expression changes in both the liver and gills in response to environmental insults, indicating the presence and functional importance of receptors in these osmoregulatory and metabolic tissues. nih.govresearchgate.net
In other teleosts, such as the seabream, a differential expression pattern is observed, with GHR2 expression being significantly higher than GHR1 in several tissues, including the muscle, kidney, gonad, spleen, and pituitary. nih.govbioscientifica.com While comprehensive data for salmonids is still developing, the presence of GHR mRNA in key metabolic and developmental tissues like the liver and muscle is well-established. nih.govbioscientifica.comnih.gov The expression of GHRs in the brain and gills further points to the hormone's role in neurological function and osmoregulation. researchgate.net
| Tissue | GHR Subtype(s) Detected | Species | Source |
| Liver | GHR | Masu Salmon, Turbot, Atlantic Salmon | researchgate.netnih.govnih.gov |
| Gill | GHR | Atlantic Salmon | nih.govresearchgate.net |
| Muscle | GHR1, GHR2 | Seabream (Teleost model) | nih.govbioscientifica.com |
| Brain | GHR | Lamprey, Tilapia | researchgate.netresearchgate.net |
Intracellular Signal Transduction Pathways Activated by GH1-GHR Binding
The binding of GH1 to its receptor is the crucial first step that initiates a cascade of intracellular events. This signal transduction process translates the hormonal signal into a cellular response, primarily through the activation of the JAK/STAT pathway.
The GHR is a member of the class I cytokine receptor superfamily, which lacks intrinsic kinase activity. researchgate.net Therefore, it relies on associated intracellular proteins to transduce its signal. The binding of a GH1 molecule to two GHR molecules induces receptor dimerization, which brings their associated Janus kinase 2 (JAK2) proteins into close proximity. researchgate.netnih.gov
This proximity allows the JAK2 proteins to phosphorylate each other, a process known as transphosphorylation, which activates their kinase domains. researchgate.netwikipedia.org The activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the GHR. researchgate.net These phosphorylated sites serve as docking stations for cytoplasmic signaling proteins, most notably the Signal Transducer and Activator of Transcription (STAT) proteins. researchgate.netyeastgenome.org Once docked to the receptor, the STATs are themselves phosphorylated by JAK2, causing them to dissociate from the receptor, form dimers, and translocate to the nucleus where they bind to specific DNA sequences to regulate the transcription of target genes, such as Insulin-like Growth Factor I (IGF-I). researchgate.netwikipedia.orgyeastgenome.org
While several STAT proteins (including STAT1, STAT3, and STAT5) can be activated in response to GH, STAT5 is considered a primary mediator of GH's effects, particularly concerning growth. researchgate.netnih.gov Studies have demonstrated that STAT5 is essential for GH to stimulate the transcription of the IGF-I gene in the liver. nih.gov The conservation of this signaling pathway has been demonstrated in fish, where the expression of fish GH in tilapia cells was shown to activate a reporter gene construct containing a STAT5 responsive element. scielo.brsemanticscholar.org
The activation of STAT5 is highly specific. Following GH-induced JAK2 activation, STAT5a and STAT5b are phosphorylated, leading to their dimerization and nuclear translocation. researchgate.net In the nucleus, these STAT5 dimers bind to specific DNA elements in the promoter regions of GH-target genes. nih.gov For example, research has identified functional STAT5 binding sites in the promoter of the HNF-3γ gene, suggesting that GH-activated STAT5 can indirectly stimulate IGF-I transcription by enhancing the expression of other key transcription factors. nih.gov The specific set of STATs activated by GH can vary between different cell types, which may contribute to the tissue-specific responses to the hormone. nih.gov
Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) Pathway Activation
The binding of salmon growth hormone type I (GH1) to its receptor (GHR) initiates a cascade of intracellular signaling events, including the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This pathway is crucial for mediating some of the metabolic and cell survival effects of GH1. In rainbow trout hepatocytes, salmon GH has been shown to stimulate the rapid phosphorylation of Akt, indicating the activation of this pathway. sicb.org The activation of the PI3K/Akt pathway is a key component of the broader signaling network initiated by GH1. This pathway is understood to be involved in processes such as glucose transport and cell survival. smpdb.canih.gov The activation of PI3K by GH can be stimulated through the recruitment of Insulin Receptor Substrate (IRS) proteins following Janus kinase 2 (JAK2) activation. smpdb.ca Research in various cell types has demonstrated that GH can alleviate oxidative stress-induced apoptosis by activating the PI3K/Akt signaling pathway. nih.gov This pathway's role in promoting cell survival is critical for normal growth and development. mdpi.com
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Activation
In addition to the PI3K/Akt pathway, salmon GH1 also activates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway. This pathway is primarily associated with cell proliferation and differentiation. wikipedia.orgcellsignal.com In trout hepatocytes, salmon GH has been observed to cause the rapid phosphorylation of ERK1/2. sicb.org The MAPK/ERK pathway is a chain of proteins that communicates a signal from a cell surface receptor to the DNA in the nucleus. wikipedia.org The activation of this pathway by GH1 is a critical component of its growth-promoting effects. The signal transduction cascade typically involves a series of phosphorylation events, starting from the activation of a small GTPase like Ras, which then activates a cascade of kinases (Raf, MEK, and finally ERK). wikipedia.org Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that are important for the cell cycle. wikipedia.org In non-mammalian species, it has been shown that the MAPK/ERK pathway is activated by circulating Insulin-Like Growth Factor I (IGF-I), and its activation is modulated by nutritional status, suggesting a complex interplay of hormonal and nutritional signals in regulating this pathway. nih.govresearchgate.net
Downstream Mediators and Gene Expression Regulation
Insulin-Like Growth Factor I (IGF-I) System Regulation by GH1
A primary downstream mediator of the growth-promoting actions of salmon GH1 is the Insulin-Like Growth Factor I (IGF-I) system. GH1 stimulates the production of IGF-I, which in turn mediates many of the anabolic effects of GH. biologists.com This relationship is a cornerstone of the somatotropic axis in vertebrates.
Regulation of Hepatic IGF-I Production and Secretion
The liver is the principal site of IGF-I production in response to GH1 stimulation. nih.govnih.gov In coho salmon, injection of GH leads to a dose-dependent increase in hepatic IGF-I mRNA levels. nih.gov This stimulation of IGF-I gene transcription is a key mechanism by which GH promotes somatic growth. nih.gov Studies have shown that GH-dependent activation of an IGF-I promoter construct can be achieved through the synergistic action of the transcription factors STAT5 and HNF-1α. nih.gov The nutritional status of the fish significantly influences the responsiveness of the liver to GH. For instance, food deprivation can lead to reduced hepatic IGF-I mRNA levels despite elevated circulating GH, suggesting a state of GH resistance. nih.gov This indicates that nutritional signals are crucial for modulating the hepatic response to GH1.
| Factor | Effect on Hepatic IGF-I Production in Salmonids | References |
| Salmon Growth Hormone (GH) | Stimulates IGF-I mRNA expression and secretion | nih.govnih.gov |
| Nutritional Status (Fasting) | Reduces hepatic IGF-I mRNA levels, leading to GH resistance | nih.govnoaa.gov |
| Refeeding after Fasting | Increases hepatic IGF-I mRNA levels | nih.gov |
| Insulin | May act in synergy with GH to stimulate IGF-I mRNA expression | researchgate.net |
| Thyroid Hormones | May play a permissive role in the GH/IGF-I axis | researchgate.net |
Modulation of Myostatin and Atrophy-Related Genes
This compound plays a significant role in muscle growth, partly by downregulating genes that inhibit myogenesis or promote muscle breakdown. A key target in this process is myostatin (MSTN), a member of the transforming growth factor-β (TGF-β) superfamily known to be a potent negative regulator of skeletal muscle growth. nih.govbiologists.comfrontiersin.org
Research on coho salmon (Oncorhynchus kisutch) made transgenic for GH provides direct evidence for this regulatory relationship. These faster-growing transgenic fish exhibit decreased expression of both myostatin transcript and protein compared to their wild-type counterparts. nih.govbiologists.com This finding supports the role of myostatin as a negative regulator of muscle growth in fish, similar to its function in mammals. nih.gov The anabolic, or growth-promoting, effects of GH are therefore suggested to be mediated, at least in part, through the suppression of myostatin. biologists.com
Specifically, studies have identified two salmonid myostatin genes, MSTN1 and MSTN2. In adult GH-transgenic coho salmon, the expression of the MSTN2 transcript was found to be significantly less in white muscle compared to wild-type salmon of the same size. nih.gov Conversely, MSTN2 expression was greater in the red muscle of transgenic fish. nih.gov This differential regulation suggests a specific role for MSTN2 in muscle growth, particularly in the context of hyperplasia (increase in cell number), which is a primary mechanism of enhanced muscle growth in GH transgenic coho salmon. biologists.com The data also revealed less of the presumed bioactive myostatin protein in the muscle of adult transgenic fish. biologists.com The presence of GH response elements within the promoter region of the myostatin gene further suggests a direct mechanism by which GH can regulate its expression. biologists.com
| Gene | Tissue | Effect in GH Transgenic Salmon (vs. Wild-Type) | Reference |
|---|---|---|---|
| MSTN1 | Adult Muscle & Brain | No significant difference | nih.gov |
| MSTN2 | Adult White Muscle | Decreased Expression | nih.gov |
| MSTN2 | Adult Red Muscle | Increased Expression | nih.gov |
| Myostatin Protein | Adult Muscle | Decreased Levels | biologists.com |
Beyond myostatin, GH is known to modulate a suite of atrophy-related genes. nih.gov The downstream signaling of the GH-IGF system, particularly through the PI3K/Akt/FOXO pathway, plays a crucial role in abolishing protein degradation and muscle atrophy. nih.gov
Regulation of Myogenic Regulatory Factors
The process of myogenesis, or muscle formation, is controlled by a family of transcription factors known as myogenic regulatory factors (MRFs). biologists.com These include MyoD, Myf5, myogenin, and MRF4, which orchestrate the proliferation and differentiation of muscle precursor cells. researchgate.net this compound influences muscle mass by modulating the expression of these critical MRFs. nih.gov
Studies comparing GH-transgenic Atlantic salmon (Salmo salar) with non-transgenic salmon have demonstrated that the ectopic expression of GH affects the mRNA levels of MyoD and myogenin, key regulators of myosatellite cell activity. biologists.comnih.gov The effects are dependent on both the age of the fish and the muscle type (red vs. white). nih.gov
| Factor | Tissue | Age | Effect in GH Transgenic Salmon (vs. Non-Transgenic) | Reference |
|---|---|---|---|---|
| Myogenin | White Muscle | 7 Months | Higher mRNA content | biologists.comnih.gov |
| MyoD I | Red Muscle | 7 Months | Higher mRNA content | biologists.comnih.gov |
| MyoD II | Red Muscle | 7 Months | Higher mRNA content | biologists.comnih.gov |
| Myogenin | Red Muscle | 7 Months | Higher mRNA content | biologists.comnih.gov |
These findings demonstrate that sGH-I promotes muscle growth not only by suppressing negative regulators like myostatin but also by actively upregulating the expression of positive regulators like MyoD and myogenin, thereby enhancing both the proliferation and differentiation phases of myogenesis. nih.govnih.gov
Comparative and Evolutionary Endocrinology of Salmon Growth Hormone Genes
Evolutionary Origin of Duplicated Growth Hormone Genes in Salmonids
The presence of two growth hormone genes in salmonids is a direct consequence of a whole-genome duplication (WGD) event specific to their lineage. This event, termed the salmonid-specific fourth whole-genome duplication (Ss4R), was an autotetraploidization that occurred an estimated 25 to 100 million years ago cdnsciencepub.comresearchgate.net. More recent estimates place the event approximately 88–103 million years ago researchgate.netnih.gov.
Following this duplication, the salmonid genome underwent a long process of rediploidization, where the duplicated sets of chromosomes diverged over time nih.govnih.gov. This process allowed the duplicated genes, known as ohnologs, to evolve independently, as recombination between the diverging (homeologous) chromosomes was reduced cdnsciencepub.comnih.gov. While a significant portion of the duplicated genes were lost during this rediploidization, many, including the growth hormone gene, were retained as functional pairs nih.govresearchgate.net. The result in extant salmonine fishes—such as salmon, trout, and char—is the general representation of the growth hormone gene by two functional, non-allelic paralogs, now referred to as GH1 and GH2 cdnsciencepub.comnih.gov. These two genes were already established at the time of the divergence of modern salmonid species researchgate.netresearchgate.net.
Phylogenomic Analysis of GH1 and GH2 across Salmonid Species
Phylogenetic analyses of the GH1 and GH2 genes across various species in the Salmonidae family have illuminated their evolutionary relationships. The two paralogs, GH1 and GH2, form distinct clades, confirming that they arose from a single duplication event in a common ancestor of salmonids nih.gov. Within each clade, the gene sequences generally cluster according to the known phylogenetic relationships of the species.
For instance, comparative studies involving Atlantic salmon (Salmo salar) and Pacific salmon species from the Oncorhynchus genus (like Chinook, sockeye, and rainbow trout) show that the GH1 and GH2 sequences from one species are more closely related to their orthologs in other species than to their paralog within the same species nih.govresearchgate.net. Sequence comparisons between sockeye salmon (Oncorhynchus nerka) and rainbow trout (Oncorhynchus mykiss) with Atlantic salmon (Salmo salar) suggest that the divergence between the Salmo and Oncorhynchus genera occurred in the early Miocene period, approximately 20 million years ago researchgate.net. These analyses also support the reclassification of rainbow trout from the genus Salmo to Oncorhynchus, as its GH genes are more similar to those of Pacific salmon than to Atlantic salmon cdnsciencepub.com.
While the GH1 and GH2 paralogs are clearly defined in the Salmoninae subfamily (salmon, trout, char), the evolutionary history appears different in the Coregoninae subfamily (whitefish, ciscos). Two divergent GH gene paralogs have also been identified in whitefish, but they could not be definitively assigned to the GH1 and GH2 categories found in salmonines, suggesting that the mechanisms establishing two distinct GH genes may have differed between these subfamilies cdnsciencepub.com.
Divergence Rates and Patterns in Coding and Non-Coding Regions
Following the duplication event, the GH1 and GH2 genes have been subject to different evolutionary pressures, which is reflected in the divergence rates of their various regions. The coding regions (exons) of both GH1 and GH2 are highly conserved across salmonid species, indicating strong purifying selection to maintain the hormone's primary function researchgate.netcdnsciencepub.com. The resulting proteins are typically 210 amino acids in length researchgate.netcdnsciencepub.com. In contrast, the non-coding regions, particularly the large introns, show significant divergence, with numerous insertions and deletions researchgate.netcdnsciencepub.com. For example, the non-coding regions of sockeye salmon GH genes have diverged by approximately 18% since the duplication event researchgate.netcdnsciencepub.com.
Interestingly, the rate of evolution has not been uniform between the two paralogs. Studies in several species, particularly in the Salvelinus genus (chars), have demonstrated that the GH2 gene and its promoter region exhibit a higher degree of polymorphism and a faster rate of evolution compared to the more conservative GH1 gene researchgate.netresearchgate.net. In charrs, the rate of intron variation in the GH2 gene is considerably higher than in the GH1 gene researchgate.net. This suggests that the non-coding regions of these genes are shaped by selective pressure and that GH2 may be under relaxed constraints or undergoing neofunctionalization researchgate.netresearchgate.net.
Below is a table summarizing sequence identity between GH paralogs and orthologs in select salmonid species, illustrating the high degree of conservation, especially in the coding sequences.
| Comparison | Species 1 | Species 2 | Region | Sequence Identity (%) |
| Paralog | Atlantic Salmon | Atlantic Salmon | Protein | 97.1 |
| Paralog | Chinook Salmon | Chinook Salmon | Protein | 93.1 |
| Ortholog (GH1) | Atlantic Salmon | Chinook Salmon | Protein | 94.1 |
| Ortholog (GH2) | Atlantic Salmon | Chinook Salmon | Protein | 97.1 |
| Ortholog | Atlantic Salmon | Chinook Salmon | Genomic (BAC) | ~92.3-93.4 |
| Paralog | Atlantic Salmon | Atlantic Salmon | Genomic (BAC) | 89.5 |
| Paralog | Chinook Salmon | Chinook Salmon | Genomic (BAC) | 87.9 |
Data compiled from research findings. nih.gov
Conservation of the GH-IGF-I Axis across Teleosts and Vertebrates
The physiological actions of growth hormone are largely mediated through the GH-Insulin-like Growth Factor I (GH-IGF-I) axis. This fundamental endocrine system is highly conserved across vertebrates, from teleost fish to mammals nih.govresearchgate.net. In this axis, GH, secreted by the pituitary gland, stimulates the production of IGF-I, primarily in the liver frontiersin.orgumass.edu. IGF-I then acts on various target tissues to promote processes like cell proliferation, protein synthesis, and somatic growth frontiersin.org.
This system's core components and regulatory feedback loops are maintained throughout vertebrate evolution. For instance, IGF-I exerts a negative feedback effect, inhibiting GH secretion from the pituitary, in fish, birds, and mammals frontiersin.org. Similarly, the inhibitory neurohormone somatostatin (B550006) plays a conserved role in suppressing GH release in both teleosts and mammals researchgate.net. The GH/IGF-I axis is not only crucial for growth but also plays a key role in a wide range of physiological processes, including metabolism, immune function, and osmoregulation in teleosts umass.eduusgs.gov. The evolutionary conservation of the genes involved in this signaling pathway is so profound that their manipulation has been shown to affect lifespan in both vertebrate and invertebrate models nih.gov.
Functional Divergence and Specialization of GH1 and GH2 Paralogs
Gene duplication is a major source of evolutionary innovation, as it provides redundant genetic material that can acquire new functions (neofunctionalization) or divide the ancestral functions (subfunctionalization) nih.gov. The divergence observed in the regulatory regions of salmonid GH1 and GH2 genes strongly suggests a degree of functional specialization nih.govresearchgate.net.
While both GH1 and GH2 proteins are capable of stimulating growth, differences in their promoter and intronic sequences, which contain regulatory elements, imply that the two genes are expressed differently researchgate.netsfu.ca. This could mean they are activated at different developmental stages, in different tissues, or under different physiological or environmental conditions nih.govsfu.ca. For example, the integration of transposons and variations in regulatory elements differ between the promoters of GH1 and GH2 in both Atlantic and Chinook salmon, providing evidence for distinct regulatory modes nih.govscilit.com.
Although the precise functional distinctions are still an active area of research, the differential evolutionary rates and the divergence in regulatory architecture point towards a scenario where the two paralogs have been optimized for slightly different roles researchgate.net. This specialization of duplicated genes may have contributed to the remarkable phenotypic plasticity and adaptability of salmonids, allowing them to thrive in diverse and challenging environments nih.gov.
Advanced Research Methodologies and Models for Salmon Growth Hormone Type I Study
Molecular Cloning and Gene Characterization Techniques
Molecular cloning is fundamental to studying the salmon GH1 gene, enabling its isolation and detailed characterization. These techniques separate the specific GH1 gene from the salmon's entire genome, allowing for focused analysis.
The initial step in cloning the salmon GH1 gene often involves the construction of either a complementary DNA (cDNA) or a genomic DNA library. libretexts.orgegyankosh.ac.in A genomic library contains DNA fragments representing the entire genome of the salmon, including coding regions (exons), non-coding regions (introns), and regulatory sequences. egyankosh.ac.innih.gov In contrast, a cDNA library is synthesized from messenger RNA (mRNA) templates using the enzyme reverse transcriptase and represents only the genes that are actively expressed in a specific tissue at a particular time. egyankosh.ac.innih.govnih.gov
For GH1 research, cDNA libraries are typically prepared from pituitary gland tissue, where the GH1 gene is highly expressed. nih.govnih.gov Researchers isolate poly(A)+ RNA from the pituitary glands and use it to synthesize cDNA clones. nih.govnih.gov These clones can then be screened using hybridization probes, which are synthetic DNA sequences designed based on known amino acid sequences of the growth hormone, to identify the specific cDNA for GH1. nih.gov For instance, cDNA clones for Chinook salmon GH were isolated from a pituitary gland cDNA library using synthetic oligodeoxynucleotide probes. nih.gov This approach led to the determination of the complete nucleotide sequence of the GH cDNA, which coded for a polypeptide of 210 amino acids, including a 22-amino acid signal sequence. nih.gov
Genomic libraries are also crucial as they provide information about the gene's complete structure, including introns and regulatory elements that are not present in cDNA. nih.govnih.gov For example, the analysis of a chinook salmon genomic library led to the characterization of the functional GH-I gene, which consists of six exons and five introns. nih.gov
| Feature | cDNA Library | Genomic DNA Library |
|---|---|---|
| Starting Material | mRNA from a specific tissue (e.g., pituitary gland) nih.govnih.gov | Total genomic DNA from any tissue nih.gov |
| Enzymes Used | Reverse Transcriptase, DNA Polymerase libretexts.org | Restriction Enzymes egyankosh.ac.in |
| Content | Represents only expressed genes (exons only) egyankosh.ac.in | Represents the entire genome (exons, introns, regulatory regions) egyankosh.ac.in |
| Application in GH1 Study | Determining the coding sequence of the GH1 protein nih.gov | Determining the complete gene structure, including introns and promoters nih.govnih.gov |
Polymerase Chain Reaction (PCR) is a technique used to amplify specific segments of DNA. In the context of salmon GH1, PCR has been instrumental in identifying different GH genes. For instance, in addition to the GH-I gene and a pseudogene found through library screening, PCR was used to identify a second functional gene, GH-II, in chinook salmon. nih.gov A PCR-based protocol has also been developed to specifically identify genetically modified salmon that carry a growth hormone transgene. researchgate.net
Quantitative PCR (qPCR), also known as real-time PCR, is a powerful variation of PCR that allows for the measurement of the amount of a specific DNA template in real-time. This technique is widely used to analyze gene expression levels. In salmon, qPCR has been used to measure the mRNA levels of GH and related growth-pathway genes (like GH receptor and IGF-I) in various tissues and under different conditions. pnas.orgnih.govnih.gov For example, studies have shown that domesticated salmon express muscle GH at levels approximately three-fold higher than wild-type salmon, suggesting that increased GH1 gene expression may contribute to the enhanced growth rate seen in domesticated strains. pnas.org Similarly, qPCR has been employed to validate RNA-sequencing data on the hepatic transcriptome of growth hormone transgenic Atlantic salmon, confirming the expression changes in various metabolic-related transcripts. nih.gov
| Gene | Fish Strain/Condition | Tissue | Key Finding | Reference |
|---|---|---|---|---|
| Growth Hormone (GH) | Domesticated vs. Wild-type Coho Salmon | Muscle | Domesticated salmon showed ~3-fold higher GH mRNA levels than wild-type. pnas.org | pnas.org |
| Growth Hormone Receptor (GHR) | Fasted vs. Fed Coho Salmon | Liver | Hepatic GHR mRNA levels were lower in fish fasted for 3 weeks. nih.gov | nih.gov |
| Insulin-like Growth Factor-I (IGF-I) | Primary Hepatocytes treated with GH | Liver Cells | GH stimulated IGF-I gene expression in a biphasic manner. nih.gov | nih.gov |
| Various Metabolic Genes (e.g., elovl2, fabpi, hsp90ab1) | GH Transgenic Atlantic Salmon at different temperatures | Liver | Temperature significantly mediated the expression of metabolic and stress-related pathways. nih.gov | nih.gov |
Once the GH1 gene is cloned, DNA sequencing is performed to determine the precise order of nucleotides. The complete genomic nucleotide sequence for the Atlantic salmon GH gene has been reported, including its 5' flanking sequences. nih.gov Sequencing reveals the structure of the gene, showing that it contains six exons and five introns, a structure that is more complex than mammalian GH genes. nih.govnih.gov The full length of the GH gene in various salmon species has been sequenced, allowing for detailed comparative studies. maxwellsci.comresearchgate.net
Following sequencing, bioinformatics tools are used for sequence analysis. This involves comparing the GH1 sequence with other known gene sequences stored in databases like GenBank. maxwellsci.comresearchgate.net Such comparisons have shown high homology (97% nucleotide and 99% amino acid identity) between the GH genes of Chinook and Chum salmon. nih.gov Bioinformatics analysis helps in understanding the evolutionary relationships between GH genes in different salmonid species and other vertebrates. maxwellsci.comresearchgate.net For example, comparing the upstream regulatory sequences of the Atlantic salmon GH gene with those from rainbow trout and mammals revealed conserved regions that are likely involved in controlling the gene's expression. nih.gov
| Genetic Element | Size / Description |
|---|---|
| 5'-Flanking Region | ~1.9 kb |
| Transcribed Region | ~4.1 kb |
| 3'-Flanking Region | ~64 bp |
| Exons | 6 |
| Introns | 5 |
Recombinant Salmon Growth Hormone Type I Production for Research Applications
To conduct functional studies and develop potential applications, large quantities of the GH1 protein are required. This is achieved through the production of recombinant salmon growth hormone, which involves expressing the cloned GH1 gene in a suitable host system. nih.govtaylorfrancis.com
The bacterium Escherichia coli (E. coli) is the most common expression system for producing recombinant salmon GH1. nih.govtaylorfrancis.com The cDNA for salmon GH is inserted into a plasmid vector, which is then introduced into E. coli. nih.gov The expression of the gene is typically controlled by a strong, inducible promoter, such as the E. coli trp promoter. nih.gov This system allows for the high-level production of the hormone; in some cases, the recombinant salmon GH can constitute about 15% of the total cellular protein in the bacteria. nih.gov
A significant challenge with E. coli expression systems is that the recombinant protein often accumulates in an insoluble form within the cell, known as inclusion bodies. taylorfrancis.com While this can simplify initial isolation, it requires additional steps to solubilize and refold the protein to its active conformation. nih.gov The formation of these inclusion bodies can be influenced by culture conditions such as temperature. taylorfrancis.com
After expression in E. coli, the recombinant salmon GH1 must be purified from other bacterial proteins. If the hormone is in inclusion bodies, the process begins with cell lysis, followed by the isolation and washing of the inclusion bodies. The protein is then solubilized using denaturing agents and refolded into its biologically active state. nih.gov
A multi-step purification process is then employed. This typically involves several types of chromatography. nih.govnih.gov Ion-exchange chromatography separates proteins based on their net charge, while techniques like reversed-phase high-performance liquid chromatography (HPLC) separate them based on hydrophobicity. nih.govnih.gov For example, recombinant coho salmon insulin-like growth factor I (a related growth protein) produced in E. coli was purified using a two-step ion-exchange chromatography process followed by reverse-phase HPLC. nih.gov Similarly, native Atlantic salmon GH was purified from pituitary extracts using reversed-phase HPLC, yielding a single band on SDS-PAGE with a molecular weight of approximately 23,000. nih.gov The purity of the final product is assessed using methods like SDS-PAGE and Western blotting. nih.govijbiotech.com
| Purification Step | Principle | Application in GH1 Purification |
|---|---|---|
| Cell Lysis & Inclusion Body Isolation | Disruption of bacterial cells to release protein; centrifugation to pellet insoluble inclusion bodies. | Initial recovery of overexpressed recombinant GH1 from E. coli. nih.gov |
| Solubilization & Refolding | Use of denaturants to dissolve inclusion bodies, followed by removal of denaturants to allow the protein to regain its native structure. | To convert insoluble, non-functional GH1 into its soluble, active form. nih.gov |
| Ion-Exchange Chromatography | Separates proteins based on differences in their net surface charge. | A key step to separate GH1 from host cell proteins with different isoelectric points. nih.govnih.gov |
| Reversed-Phase HPLC | Separates molecules based on their hydrophobicity. | A high-resolution final "polishing" step to achieve high purity of the GH1 protein. nih.gov |
Utilization in in vitro and in vivo Research Assays
The study of this compound (GH1) has been significantly advanced through the application of both in vitro and in vivo research assays. These methodologies have been instrumental in elucidating the physiological roles and regulatory mechanisms of GH1.
In vivo studies have provided critical insights into the systemic effects of GH1. For instance, intraperitoneal injections of recombinant chum salmon GH (rsGH) in yellowtail (Seriola quinqueradiata) led to significant increases in hepatic mRNA levels of insulin-like growth factor-I (IGF-I), IGF binding protein-3 (IGFBP-3), and IGFBP-5, while decreasing levels of IGFBP-1 and IGFBP-2 researchgate.net. Similarly, injection of coho salmon GH in a dose-dependent manner significantly increased hepatic IGF-I mRNA levels nih.gov. These in vivo experiments demonstrate the potent influence of GH1 on the IGF axis, a key mediator of growth. Furthermore, radioimmunoassays have been developed to measure plasma and pituitary GH levels in various salmonid species, providing a valuable tool for in vivo physiological studies nih.gov.
In vitro assays have complemented these findings by allowing for the investigation of GH1 action at the cellular and tissue level, isolated from systemic influences. The use of liver slices and primary hepatocyte cultures has been particularly informative. When liver slices from yellowtail were incubated with rsGH, a significant increase in IGF-I mRNA was observed researchgate.net. Likewise, primary cultures of coho salmon hepatocytes showed a concentration-dependent stimulation of IGF-I mRNA expression in response to coho salmon GH nih.gov. These in vitro systems have confirmed the direct action of GH1 on hepatic IGF-I production. Additionally, organ culture of pituitary glands has been used as an in vitro model to study the production of growth hormone nih.gov.
The following table summarizes key findings from in vitro and in vivo research assays on salmon GH1:
| Assay Type | Model System | Key Findings | Reference |
|---|---|---|---|
| In vivo | Yellowtail (Seriola quinqueradiata) | Intraperitoneal injection of rsGH increased hepatic IGF-I, IGFBP-3, and IGFBP-5 mRNA, and decreased IGFBP-1 and IGFBP-2 mRNA. | researchgate.net |
| In vivo | Coho Salmon (Oncorhynchus kisutch) | Injection of coho salmon GH dose-dependently increased hepatic IGF-I mRNA levels. | nih.gov |
| In vitro | Yellowtail liver slices | Incubation with rsGH significantly increased IGF-I mRNA levels. | researchgate.net |
| In vitro | Coho Salmon primary hepatocytes | Concentration-dependent stimulation of IGF-I mRNA expression by coho salmon GH. | nih.gov |
Transgenic Salmonid Models for Functional Elucidation
Transgenic salmonid models overexpressing GH1 have been pivotal in understanding the hormone's function far beyond what could be learned from traditional methods. These models have provided a powerful platform to study the profound and widespread effects of sustained high levels of GH1.
Gene Construct Design and Microinjection Techniques
The creation of GH1 transgenic salmonids involves the design of specific gene constructs that are then introduced into the fish genome. A common approach is to use an "all fish" chimeric gene construct, which combines regulatory elements and the coding sequence for GH from fish species. For example, a widely used construct links the promoter of an antifreeze protein (AFP) gene from the ocean pout (Macrozoarces americanus) to a chinook salmon (Oncorhynchus tshawytscha) GH cDNA clone nih.govresearchgate.net. Another construct, OnMTGH1, utilizes the metallothionein-B promoter to drive the expression of the type-I growth hormone gene from sockeye salmon (Oncorhynchus nerka) researchgate.netbiologists.com. The choice of promoter is critical as it dictates the tissue-specific and temporal expression of the transgene. For instance, the ocean pout AFP promoter is chosen for its ability to drive continuous GH expression aquabounty.com.
The primary method for introducing these gene constructs into salmon is microinjection . This technique involves the direct injection of the DNA construct into the cytoplasm of fertilized eggs, often through the micropyle, before the first cell division nih.gov. While effective, this method can result in mosaic founder animals, where the transgene is not present in all cells, leading to variable transmission to subsequent generations researchgate.net. However, stable lines can be established where the transgene is transmitted as a Mendelian trait researchgate.net.
| Component | Description | Example Source Organism |
| Promoter | A regulatory DNA sequence that initiates transcription of the GH gene. | Ocean Pout (Macrozoarces americanus) - Antifreeze Protein (AFP) gene promoter |
| Sockeye Salmon (Oncorhynchus nerka) - Metallothionein-B (MT) promoter | ||
| Coding Sequence | The portion of the gene that codes for the GH protein. | Chinook Salmon (Oncorhynchus tshawytscha) - GH cDNA |
| Sockeye Salmon (Oncorhynchus nerka) - Type-I GH gene | ||
| 3' UTR & Flanking Sequence | Sequences that signal the termination of transcription and can influence mRNA stability. | Ocean Pout (Macrozoarces americanus) - AFP gene |
Analysis of GH1 Overexpression and its Pleiotropic Effects
The overexpression of GH1 in transgenic salmonids leads to a dramatic acceleration in growth rates. Transgenic Atlantic salmon have shown a 2- to 6-fold average increase in size at one year of age, with some individuals being up to 13 times larger than non-transgenic controls nih.gov. Similarly, transgenic coho salmon at 15 months of age were, on average, more than 10-fold larger than controls, with the largest individuals being over 30-fold larger researchgate.net. This enhanced growth is often initiated early in development, with transgenic fish showing advanced hatch timing researchgate.net.
However, the effects of GH1 overexpression are not limited to growth and are described as pleiotropic , affecting a wide range of morphological, physiological, and behavioral traits researchgate.net. These include:
Precocious Development : Transgenic coho salmon exhibit early smoltification and onset of sexual maturation researchgate.net.
Physiological Abnormalities : Overexpression of GH1 can lead to abnormalities in viability, fertility, and metabolism nih.gov.
Altered Metabolism : Studies have shown changes in carbohydrate and lipid metabolism in GH transgenic fish researchgate.net.
Immune Function : GH transgenesis in coho salmon has been shown to disrupt muscle immune function biologists.com.
Behavioral Changes : GH transgenic salmon can display increased dominant and aggressive behavior researchgate.net.
Proteome analysis of the pituitary gland in GH1-transgenic amago salmon revealed altered expression levels of proteins related to endocrine systems, metabolism, and cell growth, including a significant increase in prolactin and a decrease in somatolactin α nih.gov.
Disentangling Direct GH Effects from Secondary Growth-Rate Influences
A key challenge in studying GH1 transgenic models is to distinguish the direct effects of the hormone from the secondary consequences of accelerated growth. To address this, researchers have employed a pair-feeding experimental design . In this setup, GH transgenic salmon are fed a restricted ration equivalent to that consumed by non-transgenic fish, thereby normalizing their growth rate nih.gov.
This approach has revealed that many of the physiological changes observed in fully-fed transgenic fish are indeed direct effects of GH overexpression and not simply a result of their larger size. For example, when GH transgenic coho salmon were ration-restricted to grow at the same rate as non-transgenics, they still exhibited elevated plasma GH levels and increased GH receptor (GHR) mRNA levels in muscle nih.gov. However, plasma IGF-I and liver IGF-I mRNA levels were reduced to wild-type levels, demonstrating a strong nutritional modulation of the IGF-I axis even in the presence of constitutive GH expression nih.gov. This methodology allows for the separation of direct hormonal effects from those mediated by increased food consumption and growth rate.
Genetic Architecture of Growth-Related Traits in Transgenic Models
The introduction of a GH1 transgene can significantly alter the genetic architecture of growth-related traits. Studies using quantitative trait loci (QTL) mapping in coho salmon have shown that different genomic regions are associated with growth in transgenic and non-transgenic fish, even when they share the same parental genetic background nih.govnih.gov. This indicates that the transgene interacts with the rest of the genome in novel ways that have not been shaped by natural selection nih.govnih.gov.
The effect sizes of detected QTL also appear to be influenced by the presence of the transgene nih.govnih.gov. A direct comparison of QTL between transgenic and non-transgenic fish during size-matched periods revealed little overlap in their genomic locations nih.gov. These findings suggest that the transgene alters the genetic basis of growth-related traits nih.govnih.gov. This has important implications for understanding the potential evolutionary and ecological consequences of transgenic organisms in natural environments nih.gov.
In vitro Cellular and Tissue Culture Systems
In vitro cellular and tissue culture systems provide powerful tools for investigating the molecular and cellular mechanisms of salmon GH1 action in a controlled environment. These systems are crucial for dissecting signaling pathways and gene regulation without the confounding variables of a whole-animal model.
Primary cell cultures, particularly from the liver, have been instrumental in demonstrating the direct effect of GH1 on IGF-I production. As mentioned previously, primary cultures of coho salmon hepatocytes respond to GH with a dose-dependent increase in IGF-I mRNA expression nih.gov. This system allows for detailed studies on the signaling cascades activated by GH1 binding to its receptor on hepatocytes.
In addition to liver cells, primary muscle cells from Atlantic salmon have been successfully cultured and differentiated into mature myocytes in vitro researchgate.net. These cultures provide a model system to study the direct effects of GH1 on muscle growth and development. For instance, studies with salmon myosatellite cells have shown that exogenous amino acids can increase the expression of muscle growth markers, and such systems could be adapted to investigate the influence of GH1 on these processes researchgate.net.
Furthermore, fish cell lines, such as the Atlantic salmon gill epithelial cell line ASG-10, offer a renewable and consistent source of cells for various in vitro studies researchgate.net. While not directly focused on GH1, the establishment and characterization of such cell lines pave the way for future research into the effects of GH1 on non-hepatic tissues. Organ culture systems, for example, using pituitary glands, have been utilized to study the production of growth hormone and other pituitary hormones ex vivo nih.govnih.gov.
The development of these in vitro systems is essential for advancing our understanding of salmon GH1 biology, from fundamental receptor-ligand interactions to the complex regulation of gene expression in target tissues.
Salmonid Pituitary Cell Culture for GH1 Secretion Studies
Primary cell cultures of salmonid pituitary cells serve as a crucial in vitro model for investigating the synthesis and secretion of growth hormone. This methodology allows researchers to study the direct effects of various factors on pituitary somatotrophs, the cells responsible for GH1 production, in a controlled environment, free from the systemic complexities of a live animal.
Studies utilizing pituitary organ culture have been instrumental in understanding the dynamics of GH1 regulation. For instance, research on the parr-smolt transformation in Atlantic salmon (Salmo salar) has employed in vitro pituitary culture to measure GH secretion rates. These studies have demonstrated that the activation of the GH system during this critical developmental stage is initiated by an increased secretion rate of GH, which subsequently elevates plasma GH levels. This is followed by an increase in GH mRNA expression to replenish pituitary hormone stores. nih.gov This in vitro approach allows for the direct measurement of secretion, providing a more precise understanding of the regulatory mechanisms at the pituitary level. nih.gov
Furthermore, dispersed pituitary cell cultures from sockeye salmon (Oncorhynchus nerka) have been used to identify novel hypothalamic neuropeptides that stimulate the release of GH. researchgate.net These experiments involve exposing the cultured cells to synthetic peptides and measuring the subsequent release of GH into the culture medium, often demonstrating a dose-dependent stimulatory effect. researchgate.net This system is invaluable for screening and characterizing the physiological roles of newly discovered neuroendocrine factors.
The culture conditions for these cells are optimized to maintain their viability and functionality. For example, pituitaries may be incubated in a nutrient-rich medium like L15 at temperatures that mimic the fish's natural environment (e.g., 14-16°C) to study the long-term integrity and gene expression of the tissue. uu.nl
Key Research Findings from Salmonid Pituitary Cell Culture Studies:
| Finding | Significance | Species Studied |
| Increased GH secretion rate precedes the rise in plasma GH during smoltification. nih.gov | Elucidates the primary trigger for GH system activation in a key life stage transition. | Atlantic salmon (Salmo salar) |
| Novel hypothalamic LPXRF-amide peptides stimulate GH release in a dose-dependent manner. researchgate.net | Identifies new potential regulators of growth for further investigation. | Sockeye salmon (Oncorhynchus nerka) |
| In vitro models can maintain morphological and functional integrity for extended periods (e.g., 9 days). uu.nl | Validates the use of pituitary culture for longer-term studies on hormone regulation. | Atlantic salmon (Salmo salar) |
Muscle Cell Culture for Myogenic Response Analysis
The growth-promoting effects of GH1 are significantly manifested in skeletal muscle. Primary cultures of salmonid muscle cells, specifically myosatellite cells (MCs), provide a direct means to analyze the myogenic response to GH1. MCs are muscle stem cells responsible for muscle fiber growth (hypertrophy) and the formation of new fibers (hyperplasia).
Studies on Atlantic salmon (Salmo salar) have successfully established primary muscle cell cultures to investigate the direct effects of environmental factors and hormones on myogenesis. nih.gov Research using MCs isolated from GH-transgenic Atlantic salmon has shown that these cells have higher proliferation rates compared to cells from non-transgenic salmon. biologists.comnih.gov Furthermore, when MCs from non-transgenic salmon were exposed to salmon GH1 in vitro, they exhibited a higher proliferation capacity, demonstrating a direct stimulatory effect of the hormone on these muscle precursor cells. biologists.comnih.gov
This in vitro model is also used to assess muscle differentiation by quantifying the expression of myogenic regulatory factors (MRFs) such as MyoD and myogenin. In GH-transgenic salmon, the expression of these factors can be altered, suggesting that GH1 influences not only the proliferation of muscle cells but also their differentiation into mature muscle fibers. biologists.comnih.gov For example, white muscle myogenin mRNA content was found to be higher in 7-month-old transgenic fish, indicating a greater differentiation capacity. biologists.comnih.gov
Another key area of investigation is the interaction between GH1 and negative regulators of muscle growth, such as myostatin (MSTN). Cell culture studies, in conjunction with in vivo data from GH-transgenic coho salmon, have helped to establish that GH treatment can suppress MSTN expression in skeletal muscle cells. biologists.com This suggests that one of the anabolic mechanisms of GH1 is to reduce the inhibitory effect of myostatin, thereby promoting muscle growth. biologists.com
Omics Approaches
"Omics" technologies provide a holistic view of the molecular processes affected by salmon GH1, moving beyond the study of single genes or proteins to a system-wide analysis.
Transcriptomics (e.g., RNA-Seq, Microarray) for Gene Expression Profiling
Transcriptomics allows for the large-scale profiling of gene expression in response to GH1. Methodologies like microarrays and, more recently, RNA-sequencing (RNA-seq) have been applied to understand the broad physiological impacts of elevated GH1 levels, particularly in GH-transgenic salmon.
Microarray studies have also been used to compare gene expression between GH-transgenic and non-transgenic coho salmon, revealing changes in hepatic gene expression related to different feeding levels. nih.gov These transcriptomic approaches are powerful for generating hypotheses about the molecular mechanisms underlying the phenotypes observed in fish with elevated GH1. For example, the downregulation of transcripts related to lipid and fatty acid metabolism at higher temperatures in transgenic salmon suggests a significant shift in nutrient utilization pathways. scholaris.ca
Table: Selected Gene Ontology (GO) Terms Enriched in the Liver of GH-Transgenic Salmon at Elevated Temperatures
| GO Term Category | Enriched GO Term | Implication |
| Biological Process | Response to stress | Suggests a physiological stress response to the combined effects of high temperature and accelerated growth. scholaris.ca |
| Biological Process | Immune system process | Indicates modulation of the immune system. scholaris.ca |
| Biological Process | Lipid metabolic process | Highlights significant alterations in how fats are processed and used. scholaris.ca |
| Biological Process | Oxidation-reduction process | Points to changes in cellular energy metabolism and oxidative stress. scholaris.ca |
Proteomics for Protein Abundance and Post-Translational Modifications
Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. This approach provides a functional context to the genetic information revealed by transcriptomics.
In the study of salmon GH1, quantitative proteomics has been used to compare the skeletal muscle proteome of GH-transgenic coho salmon with wild-type and selectively-bred fast-growing strains. nih.gov This research revealed that the enhanced growth in transgenic salmon was characterized by a focused upregulation of systems driving protein synthesis. nih.gov This contrasts with the selectively bred strain, which showed more diverse changes across various metabolic and cellular pathways, demonstrating that different routes to a similar phenotype (fast growth) are underpinned by distinct molecular mechanisms at the protein level. nih.gov
Proteomic analysis has also been applied to the pituitary of amago salmon (Oncorhynchus rhodurus) following excess GH1 treatment. Using techniques like iTRAQ (isobaric tags for relative and absolute quantitation), researchers found that excess GH1 altered the expression levels of proteins related to endocrine function, metabolism, and cell proliferation within the pituitary itself. nih.gov Notably, the levels of other pituitary hormones like prolactin and somatolactin were significantly changed, suggesting that elevated GH1 has feedback effects within the pituitary that could contribute to some of the physiological abnormalities seen in transgenic animals. nih.gov
The study of post-translational modifications (PTMs), such as phosphorylation, is a critical aspect of proteomics. yale.edu PTMs are key to regulating protein function and intracellular signal transduction. yale.edu While specific large-scale PTM proteomics studies on salmon GH1 signaling are an emerging area, the investigation of phosphorylation of signaling proteins like Jak2 and Stat5 downstream of the GH receptor is a classic example of how such modifications are central to the hormone's mechanism of action. noaa.gov
Advanced Analytical Techniques for Research Quantification
Accurate quantification of salmon GH1 and its downstream targets is essential for all research methodologies. Several advanced analytical techniques are employed for this purpose.
For quantifying gene expression (mRNA), real-time quantitative polymerase chain reaction (RT-qPCR) is a standard and highly sensitive method. It is used to validate findings from transcriptomic studies (like RNA-Seq) and to measure the expression of specific genes such as GH1, IGF-I, and GHR in cell culture and tissue samples. nih.govnih.gov The technique works by monitoring the amplification of a targeted DNA molecule in real-time, allowing for precise quantification of the initial amount of mRNA template.
For detecting and quantifying the GH1 protein itself, immunoassays are commonly used. These methods, which include Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) , utilize the specific binding of an antibody to the hormone. researchgate.net They are the gold standard for measuring hormone concentrations in plasma or cell culture media, providing the data necessary to correlate physiological changes with hormone levels. nih.govresearchgate.net
In the context of genetically modified salmon, DNA-based detection methods are crucial. A real-time PCR method has been developed for the specific detection of the Atlantic salmon GH1 gene. nih.govresearchgate.net This allows for high-specificity detection of salmon DNA in various processed commodities and serves as a tool for monitoring genetically modified organisms. nih.govresearchgate.netfao.org
For proteomic studies, mass spectrometry (MS) is the core technology. Coupled with techniques like liquid chromatography (LC-MS/MS), it allows for the identification and quantification of thousands of proteins from a complex sample. youtube.com High-resolution mass spectrometers are also essential for identifying post-translational modifications on proteins. yale.edu
Summary of Analytical Techniques and Their Applications:
| Technique | Analyte | Primary Application in GH1 Research |
| Real-Time qPCR | mRNA/DNA | Quantification of gene expression (GH1, IGF-I, etc.); detection of transgenes. nih.govnih.gov |
| Immunoassays (ELISA, RIA) | Protein (Hormone) | Quantification of GH1 levels in plasma and culture media. researchgate.net |
| Mass Spectrometry (LC-MS/MS) | Proteins, Peptides | Large-scale protein identification and quantification (proteomics); analysis of post-translational modifications. youtube.com |
Homologous Immunoassays for GH1 and IGF-I Quantification in Biological Fluids and Tissues
Homologous immunoassays are a cornerstone for the accurate measurement of salmon GH1 and insulin-like growth factor I (IGF-I) in various biological samples. These assays utilize antibodies and antigens from the same species, thereby ensuring high specificity and minimizing cross-reactivity with other molecules. Radioimmunoassay (RIA) is a classic and widely used homologous immunoassay technique in salmonid endocrinology.
A specific and sensitive RIA has been developed for the measurement of plasma and pituitary GH levels in salmonid fishes. nih.gov This assay employs an antiserum raised in rabbits against chum salmon (Oncorhynchus keta) GH. nih.gov The resulting displacement curves for pituitary extracts and plasma from various salmonids, including chum, coho, masu, and amago salmon, as well as rainbow trout and Japanese charr, are parallel to the standard curve, indicating the assay's broad applicability across these species. nih.gov Notably, samples from other fish species like eel, carp, goldfish, and tilapia show negligible cross-reactivity, highlighting the specificity of the assay for salmonid GH. nih.gov
Similarly, a homologous RIA for the measurement of IGF-I in the plasma of salmonid and some non-salmonid fish has been established. nih.gov This assay utilizes recombinant coho salmon IGF-I (rsIGF-I) as both the tracer and the standard, with an antiserum produced in rabbits against this recombinant peptide. nih.gov The assay demonstrates parallel dilution curves for plasma from several salmonid species, including coho, Atlantic, and sockeye salmon, and rainbow trout. nih.gov An important aspect of this IGF-I RIA is its robustness against interference from IGF-binding proteins present in salmon plasma, as acid-ethanol extraction did not alter the quantified amount of immunoreactive IGF-I. nih.gov
The performance characteristics of these homologous RIAs are well-documented, demonstrating their reliability and precision.
| Assay Parameter | Salmon GH RIA | Salmon IGF-I RIA |
| Sensitivity | 0.6 ng/mL of plasma | Not explicitly stated |
| Intra-assay Coefficient of Variation | 3.9% | 3.3% |
| Inter-assay Coefficient of Variation | 4.1% | 3.6% |
| Cross-reactivity (non-salmonid GH/prolactin) | Negligible | Not applicable |
| Recovery of added standard | Not explicitly stated | 97.4% (extracted plasma), 94.9% (non-extracted plasma) |
This table presents a summary of the performance characteristics of homologous radioimmunoassays for salmon GH and IGF-I.
These homologous immunoassays have been instrumental in elucidating the physiological regulation of GH1 and IGF-I. For instance, the salmon IGF-I RIA was used to demonstrate that plasma IGF-I levels are significantly higher in coho salmon smolts (117.4 +/- 19.1 ng/ml) compared to parr (45.3 +/- 2.5 ng/ml) and adult fish (45.2 +/- 5.4 ng/ml). nih.gov Furthermore, the injection of salmon growth hormone led to a dose-dependent increase in plasma IGF-I levels, confirming the stimulatory effect of GH on IGF-I production. nih.gov Conversely, fasting or the injection of streptozotocin resulted in a significant decrease in systemic IGF-I levels. nih.gov
Receptor Assays for GHR Binding Studies
Receptor assays are fundamental for characterizing the interaction between salmon GH1 and its receptor (GHR), providing insights into ligand specificity and binding kinetics. These assays typically involve the use of a radiolabeled ligand to study its binding to receptors in tissue preparations or to recombinant receptor proteins.
The molecular cloning and characterization of the masu salmon (Oncorhynchus masou) GHR has enabled detailed binding studies. researchgate.netnih.gov To investigate the ligand specificity of the salmon GHR, the extracellular domain of the receptor was expressed as a recombinant protein. researchgate.netnih.gov Competition experiments were then performed using this recombinant receptor protein and radioiodine-labeled salmon GH. researchgate.netnih.gov
The results of these competition assays demonstrated a high degree of specificity. The binding of radioiodine-labeled salmon GH to the recombinant GHR extracellular domain was completely displaced by unlabeled salmon GH. researchgate.netnih.gov In contrast, other related hormones such as salmon prolactin and somatolactin did not displace the labeled GH, confirming that the cloned receptor is indeed the specific receptor for salmon GH. researchgate.netnih.gov
Radioreceptor assays have also been employed to identify the presence of specific binding sites for salmon GH in various tissues of rainbow trout (Oncorhynchus mykiss). researchgate.net These studies have revealed that GHR is widely distributed, with significant saturable binding observed in the liver, ovary, testis, fat, skin, cartilage, gill, brain, spleen, kidney, and muscle. researchgate.net The hepatic receptor, in particular, has been well-characterized, exhibiting high affinity and specificity for GH. researchgate.net
| Tissue | Specific Saturable Binding of Salmon GH |
| Liver | Present |
| Ovary | Present |
| Testis | Present |
| Fat | Present |
| Skin | Present |
| Cartilage | Present |
| Gill | Present |
| Brain | Present |
| Spleen | Present |
| Kidney | Present |
| Muscle | Present |
This table illustrates the widespread distribution of specific growth hormone binding sites in various tissues of rainbow trout as determined by radioreceptor assays.
These receptor binding studies are crucial for understanding the pleiotropic actions of GH in salmonids, as the presence of receptors in a particular tissue suggests a potential direct physiological role for the hormone in that tissue. researchgate.netproquest.com
Q & A
Q. How can comparative studies on GH-I in non-salmonid teleosts inform its evolutionary role?
- Methodological Answer : Phylogenetic comparisons (e.g., between salmonids, tilapia, and euryhaline species) should sequence GH-I genes and assess functional conservation via heterologous expression assays. Structural modeling (e.g., AlphaFold) can predict amino acid residues critical for osmoregulatory vs. growth functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
